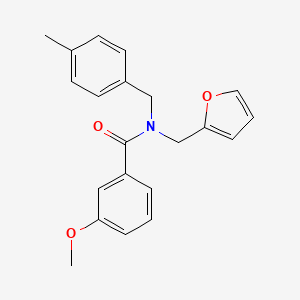![molecular formula C21H17N3O2S B11417382 1-acetyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1,2-dihydro-3H-indol-3-one](/img/structure/B11417382.png)
1-acetyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1,2-dihydro-3H-indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ACETYL-2-[(4-METHYL-6-PHENYLPYRIMIDIN-2-YL)SULFANYL]-2,3-DIHYDRO-1H-INDOL-3-ONE is a complex organic compound with a molecular formula of C21H17N3O2S and a molecular weight of 375.45 . This compound features a unique structure that includes an indole core, a pyrimidine ring, and a sulfanyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-ACETYL-2-[(4-METHYL-6-PHENYLPYRIMIDIN-2-YL)SULFANYL]-2,3-DIHYDRO-1H-INDOL-3-ONE involves multiple steps. The general synthetic route includes:
Formation of the Pyrimidine Ring: Starting from acyclic materials like benzylidene acetones and ammonium thiocyanates, the pyrimidine ring is formed through a series of reactions including ring closure, aromatization, and S-methylation.
Indole Core Construction: The indole core is typically synthesized through cyclization reactions involving suitable precursors.
Coupling of Pyrimidine and Indole Units: The final step involves coupling the pyrimidine ring with the indole core through a sulfanyl linkage under specific reaction conditions.
Chemical Reactions Analysis
1-ACETYL-2-[(4-METHYL-6-PHENYLPYRIMIDIN-2-YL)SULFANYL]-2,3-DIHYDRO-1H-INDOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrimidine ring and the indole core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ACETYL-2-[(4-METHYL-6-PHENYLPYRIMIDIN-2-YL)SULFANYL]-2,3-DIHYDRO-1H-INDOL-3-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ACETYL-2-[(4-METHYL-6-PHENYLPYRIMIDIN-2-YL)SULFANYL]-2,3-DIHYDRO-1H-INDOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-ACETYL-2-[(4-METHYL-6-PHENYLPYRIMIDIN-2-YL)SULFANYL]-2,3-DIHYDRO-1H-INDOL-3-ONE can be compared with other similar compounds such as:
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine ring structure and exhibit similar biological activities.
Indole Derivatives: Compounds with an indole core are widely studied for their diverse biological activities.
The uniqueness of 1-ACETYL-2-[(4-METHYL-6-PHENYLPYRIMIDIN-2-YL)SULFANYL]-2,3-DIHYDRO-1H-INDOL-3-ONE lies in its combined structure of indole and pyrimidine rings linked by a sulfanyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H17N3O2S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-acetyl-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-2H-indol-3-one |
InChI |
InChI=1S/C21H17N3O2S/c1-13-12-17(15-8-4-3-5-9-15)23-21(22-13)27-20-19(26)16-10-6-7-11-18(16)24(20)14(2)25/h3-12,20H,1-2H3 |
InChI Key |
MUPGCZWMEJWXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2C(=O)C3=CC=CC=C3N2C(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-3-(3-methoxyphenyl)-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417307.png)
![5-chloro-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11417309.png)
![1-(2-chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11417322.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11417323.png)

![Dimethyl (5-{[(4-methoxyphenyl)methyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate](/img/structure/B11417334.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11417341.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417342.png)
![2-Adamantan-1-yl-4-chloro-5-[4-(4-fluoro-phenyl)-piperazin-1-yl]-2H-pyridazin-3-one](/img/structure/B11417352.png)
![ethyl 2-(2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B11417356.png)
![2-(furan-2-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11417357.png)
![ethyl 4-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B11417365.png)
![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11417374.png)
![N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11417383.png)
